molecular formula C17H25NO4 B12537193 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde CAS No. 820238-86-6

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde

Katalognummer: B12537193
CAS-Nummer: 820238-86-6
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: MKUWCHDOKYKASQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with methyl, morpholinyl, ethoxy, and propoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-methyl-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under basic conditions to form the intermediate 3-methyl-2-[2-(morpholin-4-yl)ethoxy]-4-hydroxybenzaldehyde. This intermediate is then subjected to propylation using propyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

820238-86-6

Molekularformel

C17H25NO4

Molekulargewicht

307.4 g/mol

IUPAC-Name

3-methyl-2-(2-morpholin-4-ylethoxy)-4-propoxybenzaldehyde

InChI

InChI=1S/C17H25NO4/c1-3-9-21-16-5-4-15(13-19)17(14(16)2)22-12-8-18-6-10-20-11-7-18/h4-5,13H,3,6-12H2,1-2H3

InChI-Schlüssel

MKUWCHDOKYKASQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCN2CCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.